molecular formula C22H23N3O2S B2865839 2-(4-ethoxyphenyl)-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide CAS No. 893947-16-5

2-(4-ethoxyphenyl)-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide

Cat. No.: B2865839
CAS No.: 893947-16-5
M. Wt: 393.51
InChI Key: KCHYPGKXBRCGCA-UHFFFAOYSA-N
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Description

This compound is a thieno[3,4-c]pyrazole-based acetamide derivative characterized by a 4-ethoxyphenyl group attached to the acetamide moiety and a 3-methylphenyl substituent on the pyrazole ring. The thienopyrazole core is notable for its electron-rich heterocyclic system, which enhances binding interactions with biological targets, as seen in analogs such as imatinib-inspired triazole-pyrimidine hybrids .

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-3-27-18-9-7-16(8-10-18)12-21(26)23-22-19-13-28-14-20(19)24-25(22)17-6-4-5-15(2)11-17/h4-11H,3,12-14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHYPGKXBRCGCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=C3CSCC3=NN2C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-ethoxybenzaldehyde with appropriate reagents to form the ethoxyphenyl intermediate. This intermediate is then reacted with 3-methylphenyl hydrazine to form the thieno[3,4-c]pyrazole core. The final step involves the acylation of the thieno[3,4-c]pyrazole with acetic anhydride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(4-ethoxyphenyl)-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The thieno[3,4-c]pyrazole moiety is known to interact with protein kinases, which play a crucial role in cell signaling pathways.

Comparison with Similar Compounds

Indazole-Based Acetamides

Compounds like N-(5-Bromo-1-trityl-1H-indazol-3-yl)-2-(4-ethoxyphenyl)acetamide (4b) and 2-(4-Ethoxyphenyl)-N-[5-(2-fluorophenylamino)-1H-indazol-3-yl]acetamide (6b) () share the 4-ethoxyphenyl-acetamide motif but replace the thienopyrazole core with an indazole ring. These indazole derivatives exhibit anti-proliferative activity, with synthesis involving palladium-catalyzed coupling and trityl-group deprotection .

Feature Target Compound Indazole Analogues (e.g., 6b)
Core Structure Thieno[3,4-c]pyrazole Indazole
Substituents 3-Methylphenyl on pyrazole 2-Fluorophenylamino on indazole
Synthesis Yield Not reported ~60–70% (typical for Pd-mediated reactions)
Biological Activity Unknown (inferred kinase/antioxidant potential) Anti-proliferative (tested in cancer cell lines)

Key Difference: The indazole scaffold enhances π-π stacking in DNA-interactive targets, whereas the thienopyrazole core may favor redox-modulating or kinase-inhibitory roles due to sulfur atom participation .

Thiazolidinone and Thiazole Derivatives

N-(4-ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide (3c-I/3c-A) () features a thiazolidinone ring instead of thienopyrazole. This compound exists as a tautomeric mixture (1:1 ratio), influencing its solubility and receptor-binding dynamics. Such tautomerism is absent in the target compound, suggesting greater conformational stability for the latter .

Triazole-Pyrimidine Hybrids

2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide (2e) () incorporates a triazole-pyrimidine system linked to acetamide.

Functional Group Contributions

  • 4-Ethoxyphenyl Group : Common in antioxidants and anti-inflammatory agents (e.g., coumarin derivatives in ). Ethoxy’s electron-donating effects enhance radical scavenging, though this is untested in the target compound .
  • Thienopyrazole Core: Compared to benzimidazole derivatives (e.g., 3m in ), the sulfur atom in thienopyrazole may improve metabolic stability and redox activity .

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